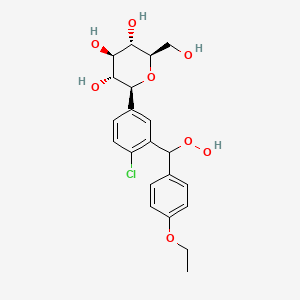

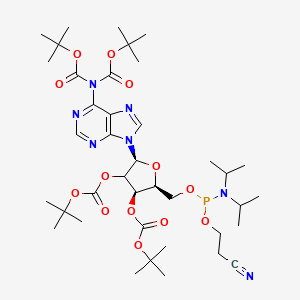

![molecular formula C37H48ClN3O5Si B12370015 4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate](/img/structure/B12370015.png)

4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

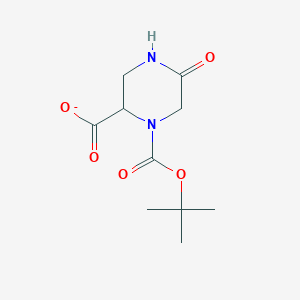

SiR-Halo is a silicon-based rhodamine derivative fluorescent probe that enables multicolor imaging of proteins in live cells. This compound is particularly advantageous for in vivo imaging due to its high tissue permeability, low autofluorescence, and suitability for multicolor imaging . SiR-Halo is widely used in super-resolution microscopy and other advanced imaging techniques .

Preparation Methods

SiR-Halo is synthesized through the nucleophilic addition of metalated aryl species to Si-xanthone . The preparation involves several steps, including the formation of the silicon-rhodamine core and the attachment of the HaloTag ligand. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity . Industrial production methods for SiR-Halo are similar to laboratory synthesis but are scaled up to meet commercial demands.

Chemical Reactions Analysis

SiR-Halo undergoes various chemical reactions, including:

Oxidation: SiR-Halo can be oxidized to form different derivatives, which may alter its fluorescence properties.

Reduction: Reduction reactions can modify the electronic structure of SiR-Halo, affecting its photophysical characteristics.

Substitution: Substitution reactions, particularly with HaloTag ligands, are crucial for its application in bioimaging.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions are typically different derivatives of SiR-Halo with altered fluorescence properties .

Scientific Research Applications

SiR-Halo has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and visualize molecular interactions.

Industry: Applied in the development of new diagnostic tools and imaging technologies.

Mechanism of Action

SiR-Halo exerts its effects through its unique fluorescence properties. The compound binds to HaloTag fusion proteins, which shifts the equilibrium between its fluorescent and nonfluorescent forms. This binding increases the fluorescence intensity, allowing for high-resolution imaging . The molecular targets of SiR-Halo are primarily HaloTag fusion proteins, and the pathways involved include the dynamic equilibrium between the fluorescent zwitterion and the nonfluorescent spirocyclic form .

Comparison with Similar Compounds

SiR-Halo is compared with other similar compounds such as SiR-SNAP and SiR-CLIP. These compounds also enable multicolor imaging but differ in their specific binding targets and fluorescence properties . SiR-Halo is unique in its ability to provide high tissue permeability and low autofluorescence, making it particularly suitable for in vivo imaging . Other similar compounds include:

SiR-SNAP: Binds to SNAP-tag fusion proteins and is used in similar imaging applications.

SiR-CLIP: Binds to CLIP-tag fusion proteins and offers different fluorescence properties.

SiR-Halo stands out due to its high photostability and suitability for multicolor imaging, making it a valuable tool in advanced bioimaging techniques .

Properties

Molecular Formula |

C37H48ClN3O5Si |

|---|---|

Molecular Weight |

678.3 g/mol |

IUPAC Name |

4-[2-[2-(6-chlorohexoxy)ethoxy]ethylcarbamoyl]-2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]benzoate |

InChI |

InChI=1S/C37H48ClN3O5Si/c1-40(2)27-12-15-30-33(24-27)47(5,6)34-25-28(41(3)4)13-16-31(34)35(30)32-23-26(11-14-29(32)37(43)44)36(42)39-18-20-46-22-21-45-19-10-8-7-9-17-38/h11-16,23-25H,7-10,17-22H2,1-6H3,(H-,39,42,43,44) |

InChI Key |

ASOJOMUYYWXELF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)NCCOCCOCCCCCCCl)C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

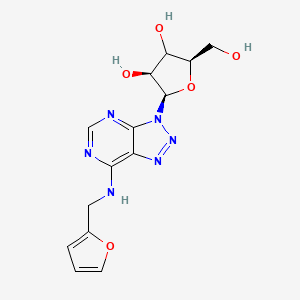

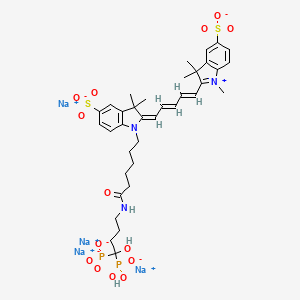

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12369956.png)

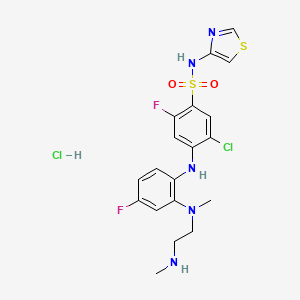

![1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12369961.png)

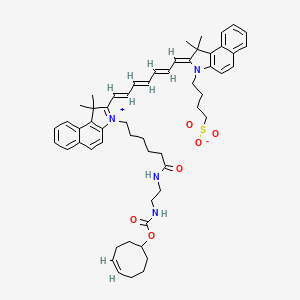

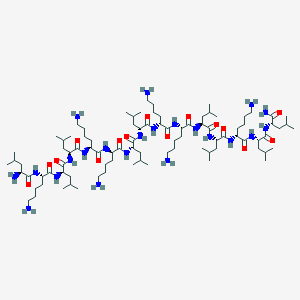

![disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12369971.png)

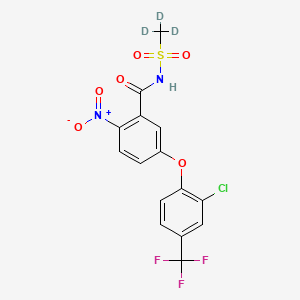

![2-methyl-N-(2-methylphenyl)-3-oxo-1,4-dihydropyrido[1,2-a]pyrazin-5-ium-1-carboxamide;iodide](/img/structure/B12369977.png)

![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B12370013.png)